molecular formula C16H22N2O3 B2553668 methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448027-73-3

methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2553668
CAS RN: 1448027-73-3
M. Wt: 290.363
InChI Key: WDBKKIFPPWNKCV-UHFFFAOYSA-N
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Description

Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that can be inferred to have a structure based on the isoquinoline scaffold, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of a pivalamido group suggests the inclusion of a tertiary butyl carbamate functionality, which is known for its use in protecting amines. The compound also contains a methyl ester, indicating a carboxylate group that has been esterified with methanol.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that may include the Pictet-Spengler reaction, as seen in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid . This reaction is typically used to synthesize tetrahydroisoquinoline derivatives. Additionally, the synthesis of complex quinoline and isoquinoline derivatives can involve catalytic methods, such as Rh(III)-catalyzed cascade annulations, which proceed through C-H activation and can introduce various substituents onto the isoquinoline core . Protective groups, such as pivaloyl, are often used to safeguard reactive sites during the synthesis and can be removed in later steps .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by NMR spectroscopy and X-ray crystallography to determine the exact arrangement of atoms and the stereochemistry of the molecule. The presence of the pivalamido group would introduce steric bulk, potentially influencing the molecule's conformation and reactivity.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, depending on the substituents present on the rings. The pivalamido group could be involved in reactions typical for amides, such as acyl substitutions or deprotection reactions. The ester group could participate in hydrolysis or transesterification reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, would be influenced by its functional groups. The pivalamido group is known to increase lipophilicity, which could affect the compound's solubility in organic solvents versus water. The chemical properties would include reactivity patterns typical for isoquinolines, such as electrophilic aromatic substitution at the benzene ring and nucleophilic attack at the pyridine nitrogen.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Synthesis of Tetrahydroisoquinolines : Research has demonstrated the synthesis of tetrahydroisoquinolines, a class to which methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is related. These compounds are synthesized through diastereoselective alkylation, showcasing their potential in the creation of enantiomerically pure alkaloids such as (+)-corlumine, highlighting their significance in synthetic chemistry and drug development (Huber & Seebach, 1987).

  • Cascade Annulations : The use of Rh(III)-catalyzed cascade annulations for synthesizing isoindolo[2,1-b]isoquinolin-5(7H)-ones from related precursors demonstrates a pathway to complex molecular scaffolds. This process, involving sequential alkyne insertion and amide nitrogen addition, showcases the compound's utility in constructing pharmacologically relevant structures, including topoisomerase inhibitors (Reddy & Mallesh, 2018).

  • Organocatalytic Synthesis : The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides from similar precursors has been reported, illustrating the compound's relevance in creating new molecules with potential antinociceptive, anti-inflammatory, and anticonvulsant properties. This highlights its importance in medicinal chemistry and drug discovery (Wilhelm et al., 2014).

  • Synthesis of Quinazoline Derivatives : Research on the synthesis of novel quinazoline derivatives, starting from related compounds, underlines the role of such molecules in exploring antitumor activities. This work demonstrates the versatility of these compounds in generating functionalized entities for potential therapeutic applications (Yao-wu, 2008).

  • Catalyzed Cyclization to Isoquinolones : A study employing cobalt-catalyzed cyclization of benzamides with alkynes in the presence of a pivalic acid demonstrated an efficient route to isoquinolone derivatives, showcasing a methodology that could be applicable to this compound for synthesizing pharmacologically interesting molecules (Manoharan & Jeganmohan, 2018).

properties

IUPAC Name

methyl 7-(2,2-dimethylpropanoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)14(19)17-13-6-5-11-7-8-18(15(20)21-4)10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBKKIFPPWNKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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